Cas no 87205-99-0 (Dihydrotanshinone I)

Dihydrotanshinone I structure
Dihydrotanshinone I structure
Nom du produit:Dihydrotanshinone I
Numéro CAS:87205-99-0
Le MF:C18H14O3
Mégawatts:278.301965236664
MDL:MFCD28016070
CID:61058
PubChem ID:354335633

Dihydrotanshinone I Propriétés chimiques et physiques

Nom et identifiant

    • Dihydrotanshinone I
    • (-)-1,2-Dihydro-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione
    • 1,6-Dimethyl-1,2,10,11-tetrahydrophenanthro[1,2-b]furan-10,11-dione
    • 4,17-Dimethyl-15-oxagona-1,3,5(10),6,8,13-hexene-11,12-dione
    • 15,16-Dihydrotanshine I
    • 1,6-DiMethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
    • Dihydrotanshinone Ⅰ
    • (1R)-1,6-dimethyl-1,2-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione
    • DIHYDROTANSHINONE
    • Dihydrotanshinone Ⅰ, froM Salvia Miltiorrhiza
    • Phenanthro[1,2-b]furan-10,11-dione,1,2-dihydro-1,6-dimethyl-, (1R)-
    • TANSHINONE, DIHYDRO(P) PrintBack
    • 1,2-dihydrotanshinone
    • 1,2-dihydrotanshinone I
    • 15,16-dihydrotanshinone I
    • dihydrotanshinone 1
    • Tanshinone I,dihydro
    • [ "15", "16-Dihydrotanshinone I" ]
    • Dihydrotanshinone-I
    • (-)-Dihydrotanshinone I
    • 562G9360V6
    • Tanshinone I, dihydro-
    • DHTS
    • 4m0e
    • HARGZZNYNSYSGJ-JTQLQIEISA-N
    • s9020
    • BDBM50423877
    • Dihydrotanshinone I, >=98% (HPLC)
    • N1844
    • D5379
    • Q21099654
    • (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]fura
    • 15
    • (1R)-1,2-Dihydro-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione (ACI)
    • CHEBI:149872
    • HSDB 8105
    • UNII-562G9360V6
    • NCGC00163651-06
    • DIHYDROTANSHINONE I, (-)-
    • SR-05000002191-2
    • DTXSID20236187
    • SR-05000002191
    • PHENANTHRO(1,2-B)FURAN-10,11-DIONE, 1,2-DIHYDRO-1,6-DIMETHYL-, (1R)-
    • NCGC00163651-01
    • DihydrotanshinoneI
    • Dihydrotanshinone centn
    • CCG-208567
    • AKOS032962078
    • (R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
    • 15,16-dihydrotanshinone-I
    • A862726
    • (-)-1,2-Dihydro-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione;1,6-Dimethyl-1,2,10,11-tetrahydrophenanthro[1,2-b]furan-10,11-dione;4,17-Dimethyl-15-oxagona-1,3,5(10),6,8,13-hexene-11,12-dione;15,16-Dihydrotanshine I;1,6-DiMethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
    • CHEMBL227075
    • DIHYDROTANSHINONE (CONSTITUENT OF CHINESE SALVIA) [DSC]
    • SCHEMBL13049977
    • MFCD28016070
    • DIHYDROTANSHINONE (CONSTITUENT OF CHINESE SALVIA)
    • (1R)-1,6-Dimethyl-1,2-dihydrophenanthro(1,2-b)furan-10,11-dione
    • HY-N0360
    • SR-05000002191-3
    • (1R)-1,6-dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
    • DTXCID20158678
    • 87205-99-0
    • DA-72777
    • MDL: MFCD28016070
    • Piscine à noyau: 1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-7,10H,8H2,1-2H3/t10-/m0/s1
    • La clé Inchi: HARGZZNYNSYSGJ-JTQLQIEISA-N
    • Sourire: O=C1C(=O)C2[C@H](COC=2C2C=CC3C(C)=CC=CC=3C1=2)C

Propriétés calculées

  • Qualité précise: 278.094294g/mol
  • Charge de surface: 0
  • XLogP3: 3.2
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Nombre de liaisons rotatives: 0
  • Masse isotopique unique: 278.094294g/mol
  • Masse isotopique unique: 278.094294g/mol
  • Surface topologique des pôles: 43.4Ų
  • Comptage des atomes lourds: 21
  • Complexité: 533
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 278.3

Propriétés expérimentales

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides Other decomposition products - no data available
  • Couleur / forme: Red powder
  • Point de fusion: 214.0 to 218.0 deg-C
  • Solubilité: ethanol: soluble1mg/mL, clear, orange to red
  • Le PSA: 43.37000
  • Le LogP: 3.29100
  • λ max: 239(lit.)
  • Pression de vapeur: 3.5X10-9 mm Hg at 25 °C (est)

Dihydrotanshinone I Informations de sécurité

  • Numéro de transport des marchandises dangereuses:UN 3077 9 / PGIII
  • Code de catégorie de danger: 22-50
  • Instructions de sécurité: 61
  • RTECS:SF8282630
  • Identification des marchandises dangereuses: Xn N
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dihydrotanshinone I PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A831392-50mg
(R)-1,6-Dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
87205-99-0 98%
50mg
$130.0 2025-02-19
TargetMol Chemicals
T3374-25 mg
Dihydrotanshinone I
87205-99-0 98.67%
25mg
¥ 1,857 2023-07-11
TargetMol Chemicals
T3374-200mg
Dihydrotanshinone I
87205-99-0 99.37%
200mg
¥ 6230 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3374-2 mg
Dihydrotanshinone I
87205-99-0 97.40%
2mg
¥278.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3374-5 mg
Dihydrotanshinone I
87205-99-0 97.40%
5mg
¥500.00 2022-04-26
eNovation Chemicals LLC
D659390-20mg
DihydrotanshinoneI
87205-99-0 98% (HPLC)
20mg
$95 2024-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139369-50mg
Dihydrotanshinone I
87205-99-0 ≥98% (HPLC)
50mg
¥745.90 2023-09-03
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20357-200mg
Dihydrotanshinone I
87205-99-0 ,HPLC≥98%
200mg
¥2000.00 2022-01-07
TRC
D453455-10mg
Dihydrotanshinone I
87205-99-0
10mg
$155.00 2023-05-18
Ambeed
A831392-100mg
(R)-1,6-Dimethyl-1,2-dihydrophenanthro[1,2-b]furan-10,11-dione
87205-99-0 98%
100mg
$217.0 2025-02-19
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87205-99-0)Dihydrotanshinone I
TB00601
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:87205-99-0)Dihydrotanshinone I
A862726
Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):195.0/326.0